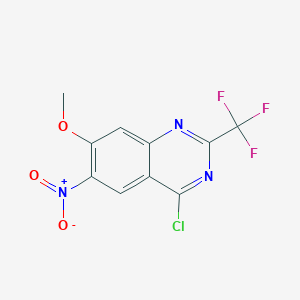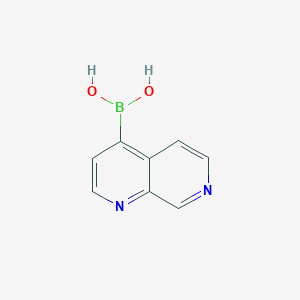
(1,7-Naphthyridin-4-yl)boronicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1,7-Naphthyridin-4-yl)boronic acid is a boronic acid derivative that features a naphthyridine ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of (1,7-Naphthyridin-4-yl)boronic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base . The general reaction conditions include:
Catalyst: Palladium(0) or Palladium(II) complexes
Base: Potassium carbonate, sodium carbonate, or cesium carbonate
Solvent: Tetrahydrofuran (THF), dimethylformamide (DMF), or toluene
Temperature: 80-100°C
Industrial Production Methods
Industrial production of (1,7-Naphthyridin-4-yl)boronic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize costs. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(1,7-Naphthyridin-4-yl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: Conversion to the corresponding boronic acid derivatives.
Reduction: Formation of borane complexes.
Substitution: Nucleophilic substitution reactions at the boron atom.
Coupling Reactions: Suzuki–Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halides or other nucleophiles.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like THF or DMF.
Major Products
The major products formed from these reactions include various boronic acid derivatives, borane complexes, and coupled products with aryl or vinyl groups.
Aplicaciones Científicas De Investigación
(1,7-Naphthyridin-4-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and in cross-coupling reactions.
Biology: Employed in the development of boron-containing drugs and as a tool for studying biological systems.
Medicine: Investigated for its potential use in anticancer and antiviral therapies.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of (1,7-Naphthyridin-4-yl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it useful in sensing applications and as a biochemical tool . In medicinal chemistry, it can inhibit specific enzymes or interfere with signaling pathways, contributing to its therapeutic potential .
Comparación Con Compuestos Similares
Similar Compounds
1,5-Naphthyridine derivatives: These compounds share a similar naphthyridine core but differ in their substitution patterns and functional groups.
1,6-Naphthyridine derivatives: Known for their biological activities, including anticancer and antiviral properties.
Phenylboronic acids: Commonly used in Suzuki–Miyaura coupling reactions and as sensing agents.
Propiedades
Fórmula molecular |
C8H7BN2O2 |
|---|---|
Peso molecular |
173.97 g/mol |
Nombre IUPAC |
1,7-naphthyridin-4-ylboronic acid |
InChI |
InChI=1S/C8H7BN2O2/c12-9(13)7-2-4-11-8-5-10-3-1-6(7)8/h1-5,12-13H |
Clave InChI |
JNMNCRJMFQKBKG-UHFFFAOYSA-N |
SMILES canónico |
B(C1=C2C=CN=CC2=NC=C1)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Methylbenzo[b]thiophen-2-amine](/img/structure/B13658419.png)
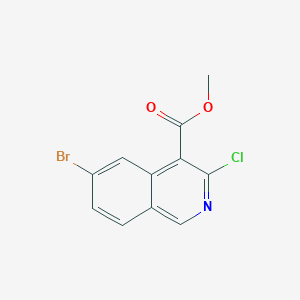
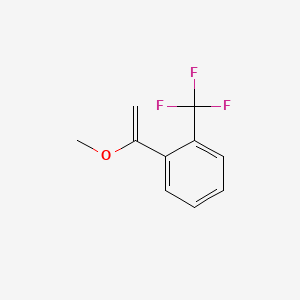
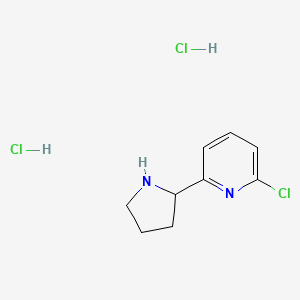

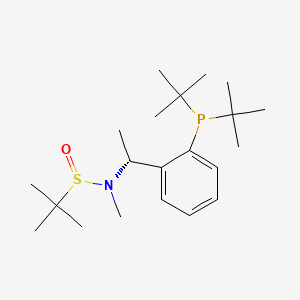
![5-(Bromomethyl)imidazo[1,2-a]pyridine](/img/structure/B13658468.png)
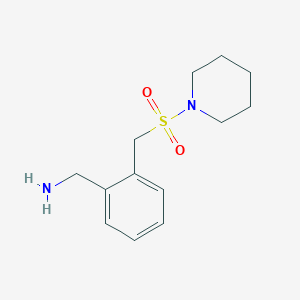
![4-Oxaspiro[2.5]octan-7-amine hydrochloride](/img/structure/B13658474.png)
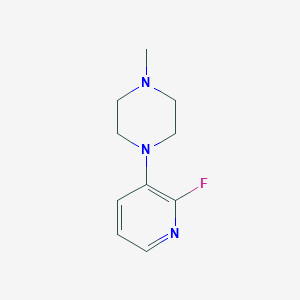
![4,6-Dichloroisoxazolo[4,5-c]pyridin-3-amine](/img/structure/B13658489.png)

![methyl N-[[4-hydroxy-2-(3-methoxypropyl)-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazin-6-yl]sulfonyl]ethanimidate](/img/structure/B13658501.png)
